2-Amino-3-{2-[(2-Amino-5-chloropyridin-3-yl)oxy]ethoxy}-5-chloropyridine
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Overview
Description
2-Amino-3-{2-[(2-Amino-5-chloropyridin-3-yl)oxy]ethoxy}-5-chloropyridine is a complex organic compound with the molecular formula C12H12Cl2N4O2. It is characterized by the presence of two amino groups and two chlorine atoms attached to a pyridine ring, making it a significant compound in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-{2-[(2-Amino-5-chloropyridin-3-yl)oxy]ethoxy}-5-chloropyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2-amino-5-chloropyridine with ethylene glycol in the presence of a base to form the intermediate compound, which is then further reacted with 2-amino-5-chloropyridine under controlled conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions such as temperature control, solvent selection, and the use of catalysts to enhance yield and purity. The process is often carried out in large-scale reactors with continuous monitoring to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-{2-[(2-Amino-5-chloropyridin-3-yl)oxy]ethoxy}-5-chloropyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
2-Amino-3-{2-[(2-Amino-5-chloropyridin-3-yl)oxy]ethoxy}-5-chloropyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Amino-3-{2-[(2-Amino-5-chloropyridin-3-yl)oxy]ethoxy}-5-chloropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chloropyridine: A simpler analog with similar functional groups but fewer substituents.
3-Amino-5-chloropyridine: Another analog with a different substitution pattern on the pyridine ring.
2-Amino-3-hydroxy-5-chloropyridine: A compound with a hydroxyl group instead of an ethoxy group
Uniqueness
2-Amino-3-{2-[(2-Amino-5-chloropyridin-3-yl)oxy]ethoxy}-5-chloropyridine is unique due to its specific substitution pattern and the presence of both amino and ethoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[2-(2-amino-5-chloropyridin-3-yl)oxyethoxy]-5-chloropyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N4O2/c13-7-3-9(11(15)17-5-7)19-1-2-20-10-4-8(14)6-18-12(10)16/h3-6H,1-2H2,(H2,15,17)(H2,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQPTPGXSMQJCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1OCCOC2=C(N=CC(=C2)Cl)N)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00742953 |
Source
|
Record name | 3,3'-[Ethane-1,2-diylbis(oxy)]bis(5-chloropyridin-2-amine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00742953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373232-92-8 |
Source
|
Record name | 3,3'-[Ethane-1,2-diylbis(oxy)]bis(5-chloropyridin-2-amine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00742953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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